An In-depth Technical Guide to (S)-(-)-2-Methyl-1-dodecanol
An In-depth Technical Guide to (S)-(-)-2-Methyl-1-dodecanol
This technical guide provides a comprehensive overview of (S)-(-)-2-Methyl-1-dodecanol, a chiral long-chain alcohol with potential applications in research and drug development. The document details its chemical identifiers, physicochemical properties, and explores its potential applications based on the characteristics of related compounds. Methodologies for its synthesis and analysis, as well as its potential role in antimicrobial formulations and drug delivery systems, are also discussed.
Chemical Identifiers and Physicochemical Properties
(S)-(-)-2-Methyl-1-dodecanol is the (S)-enantiomer of 2-Methyl-1-dodecanol. While a specific CAS number for the (S)-(-) enantiomer is not consistently reported in major databases, the racemic mixture is well-documented. For the purpose of specific identification of the S-enantiomer, the PubChem Compound ID (CID) is the most reliable identifier.
Table 1: Chemical Identifiers for 2-Methyl-1-dodecanol and its (S)-enantiomer
| Identifier | Racemic 2-Methyl-1-dodecanol | (S)-(-)-2-Methyl-1-dodecanol |
| CAS Number | 22663-61-2[1][2] | Not explicitly assigned; often referenced under the racemic CAS. |
| PubChem CID | 42265[2] | 11252645 |
| IUPAC Name | 2-methyldodecan-1-ol[2] | (2S)-2-methyldodecan-1-ol |
| Molecular Formula | C13H28O[1][2] | C13H28O |
| Molecular Weight | 200.36 g/mol [2] | 200.36 g/mol |
| InChIKey | SCHAAFQMJJWGJM-UHFFFAOYSA-N[3] | SCHAAFQMJJWGJM-ZDUSSCGKSA-N |
| Synonyms | 2-methyldodecan-1-ol, 2-methyldodecyl alcohol[1][2] | (S)-2-Methyl-1-dodecanol, (-)-2-Methyl-1-dodecanol |
Table 2: Computed Physicochemical Properties of 2-Methyl-1-dodecanol
| Property | Value |
| XLogP3-AA | 5.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 10 |
| Exact Mass | 200.214015 g/mol |
| Monoisotopic Mass | 200.214015 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 14 |
| Complexity | 101 |
These computed properties suggest that (S)-(-)-2-Methyl-1-dodecanol is a lipophilic molecule with limited aqueous solubility, a characteristic feature of long-chain fatty alcohols.
Potential Applications in Drug Development
While specific research on (S)-(-)-2-Methyl-1-dodecanol is limited, the broader class of long-chain and branched-chain fatty alcohols has established roles in pharmaceutical formulations. These applications provide a strong indication of the potential utility of this specific chiral alcohol.
Antimicrobial Activity
Long-chain fatty alcohols are known to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. The antibacterial activity is influenced by the length of the aliphatic carbon chain. Studies on straight-chain alcohols have shown that those with 10 to 13 carbons often exhibit the highest activity against bacteria such as Staphylococcus aureus.[4][5][6] For instance, 1-dodecanol has demonstrated significant antibacterial effects.[4][5] The introduction of a methyl branch, as in 2-methyl-1-dodecanol, may modulate this activity by altering the molecule's interaction with the lipid bilayer of bacterial membranes. The chirality of the molecule could further influence its specific interactions with membrane components, potentially leading to differences in antimicrobial potency between the (S) and (R) enantiomers.
A proposed general mechanism for the antimicrobial action of long-chain alcohols is depicted below.
Caption: Hypothetical mechanism of antimicrobial action of (S)-(-)-2-Methyl-1-dodecanol.
Drug Delivery Systems
Branched-chain fatty alcohols are valuable excipients in topical and transdermal drug delivery systems.[7] They can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[8] Their lipophilic nature allows them to integrate into the lipid matrix of the skin, temporarily disrupting its barrier function and thereby increasing drug permeation.
Furthermore, branched-chain fatty alcohols can be incorporated into nanoassemblies, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to improve the oral bioavailability of poorly soluble drugs.[7][9] The branched structure can influence the packing of the lipid matrix in these nanoparticles, potentially leading to higher drug loading and controlled release profiles.[7] The chirality of (S)-(-)-2-Methyl-1-dodecanol could offer advantages in the formulation of more stable and efficient drug delivery systems due to specific stereoselective interactions with other chiral components of the formulation or with biological membranes.
Below is a conceptual diagram illustrating the role of a branched-chain fatty alcohol in a topical drug delivery system.
Caption: Conceptual model of (S)-(-)-2-Methyl-1-dodecanol as a penetration enhancer in topical drug delivery.
Experimental Protocols
Hypothetical Enantioselective Synthesis
The synthesis of (S)-(-)-2-Methyl-1-dodecanol can be approached through the enantioselective reduction of the corresponding aldehyde, 2-methyldodecanal. Biocatalytic methods, such as using baker's yeast, have been successfully employed for the enantioselective synthesis of other (S)-2-methyl-1-alkanols.[10]
Objective: To synthesize (S)-(-)-2-Methyl-1-dodecanol via the enantioselective reduction of 2-methyldodecanal using a chiral reducing agent. A well-established method for this type of transformation is the Corey-Bakshi-Shibata (CBS) reduction.
Materials:
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2-Methyldodecanal
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(S)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
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Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon).
-
Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise to the CBS solution, and the mixture is stirred for 10 minutes.
-
A solution of 2-methyldodecanal (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield (S)-(-)-2-Methyl-1-dodecanol.
A workflow for this synthesis is presented below.
Caption: General workflow for the enantioselective synthesis of (S)-(-)-2-Methyl-1-dodecanol.
Characterization
The synthesized (S)-(-)-2-Methyl-1-dodecanol would be characterized using standard spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The chemical shifts, integration, and splitting patterns would confirm the structure. For example, the protons of the CH₂OH group would appear as a doublet, coupled to the adjacent CH proton. The long alkyl chain would show a complex multiplet in the upfield region.
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¹³C NMR and DEPT: The carbon-13 NMR spectrum, along with DEPT-90 and DEPT-135 experiments, would identify the number of different carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.[11]
Mass Spectrometry (MS):
-
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Chiral High-Performance Liquid Chromatography (HPLC):
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To determine the enantiomeric excess (e.e.) of the synthesized product, chiral HPLC is employed. A chiral stationary phase is used to separate the (S) and (R) enantiomers, and the relative peak areas are used to calculate the e.e.
Conclusion
(S)-(-)-2-Methyl-1-dodecanol is a chiral long-chain alcohol with significant potential in the fields of antimicrobial research and pharmaceutical sciences, particularly in the development of advanced drug delivery systems. While specific data on this enantiomer is scarce, the well-documented properties of related long-chain and branched-chain fatty alcohols provide a solid foundation for its exploration. The methodologies for its enantioselective synthesis and characterization are well-established in organic chemistry. Further research into the specific biological activities of (S)-(-)-2-Methyl-1-dodecanol is warranted to fully elucidate its potential and pave the way for its application in novel therapeutic strategies.
References
- 1. 2-Methyl-1-dodecanol - Protheragen [protheragen.ai]
- 2. 2-Methyl-1-dodecanol | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Dodecanol, 2-methyl [webbook.nist.gov]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. magritek.com [magritek.com]
